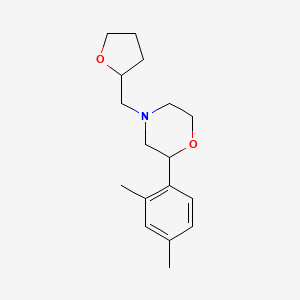![molecular formula C16H21NO2 B7630247 [3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MMAO" and is known to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MMAO is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin, in the brain. By inhibiting MAO, MMAO is able to increase the levels of these neurotransmitters, which can have a wide range of effects on the brain and body.
Biochemical and Physiological Effects:
MMAO has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MMAO has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage to cells. Additionally, MMAO has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MMAO has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, MMAO has been extensively studied, which means that there is a lot of data available on its properties and effects. However, there are also some limitations to the use of MMAO in lab experiments. For example, it can be difficult to control the dose and concentration of MMAO, which may affect the results of experiments.
Orientations Futures
There are several future directions for the study of MMAO. One area of research is the potential use of MMAO as a therapeutic agent in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthetic compounds that are similar to MMAO but have improved properties and effects. Additionally, more research is needed to fully understand the mechanism of action of MMAO and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of MMAO involves a series of chemical reactions that require specialized knowledge and equipment. The starting material for the synthesis is 2-methylbenzylamine, which is reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxytetrahydrofuran to produce the desired product, MMAO.
Applications De Recherche Scientifique
MMAO has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter levels in the brain. MMAO has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-[(2-methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-4-2-3-5-14(12)8-13-9-17(10-13)16(18)15-6-7-19-11-15/h2-5,13,15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHISKVWLNWQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7630223.png)

![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7630232.png)
![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)
